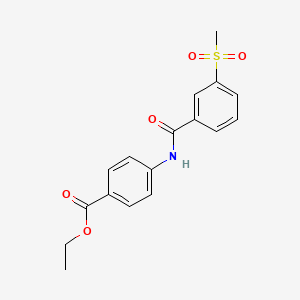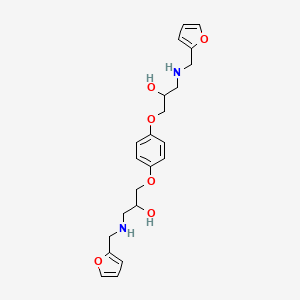
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a phenylsulfonyl group attached to a pyrrolidine ring, which is further connected to an oxalamide moiety
Méthodes De Préparation
The synthesis of N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Formation of the Oxalamide Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents under suitable conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and protein binding, providing insights into molecular mechanisms and pathways.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and advanced polymers, contributing to the development of high-performance materials.
Mécanisme D'action
The mechanism of action of N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide can be compared with similar compounds such as:
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group, which may affect its chemical reactivity and biological activity.
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(phenyl)oxalamide: Lacks the tolyl group, potentially altering its interaction with molecular targets and its overall stability.
N1-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)acetamide: An acetamide derivative that may exhibit different pharmacokinetic properties and biological effects.
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-7-5-8-16(13-15)22-20(25)19(24)21-14-17-9-6-12-23(17)28(26,27)18-10-3-2-4-11-18/h2-5,7-8,10-11,13,17H,6,9,12,14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHHVFOTQBOONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2678115.png)


![4-amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride](/img/structure/B2678119.png)


![N-[4-[(2-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2678123.png)


![1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B2678127.png)

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2678132.png)
